1-(2-phenylethyl)-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea
Description
1-(2-Phenylethyl)-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea is a synthetic urea derivative featuring a tetrahydroquinoline scaffold substituted with a thiophene-2-carbonyl group at position 1 and a 2-phenylethyl urea moiety at position 2. The compound’s structure integrates a hydrophobic phenylethyl chain, a polar urea linker, and a heterocyclic thiophene-carbonyl group, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c27-22(21-9-5-15-29-21)26-14-4-8-18-16-19(10-11-20(18)26)25-23(28)24-13-12-17-6-2-1-3-7-17/h1-3,5-7,9-11,15-16H,4,8,12-14H2,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCGXWCDAJEPAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NCCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Heck Cyclization
The tetrahydroquinoline scaffold is accessible via palladium-catalyzed intramolecular Heck reactions , as demonstrated in the synthesis of analogous benzannulated nitrogen heterocycles. A representative protocol involves:
- Substrate Preparation : 2-Bromo-N-allylaniline derivatives are synthesized via alkylation of 2-bromoaniline with allyl bromide.
- Cyclization : Using 10 mol% Pd(OAc)₂, tetrabutylammonium bromide (TBAB), and KOAc in DMF at 120°C for 6 hours, the 8-endo cyclized product is obtained in 65–72% yield.
Mechanistic Insight : The reaction proceeds through oxidative addition of the aryl halide to Pd(0), followed by alkene insertion and reductive elimination to form the six-membered ring.
Reductive Amination
Alternative routes employ reductive amination of keto-anilines. For example, condensation of 6-nitro-1-tetralone with ammonium formate under hydrogenation conditions (H₂, 50 psi, Pd/C) yields the tetrahydroquinoline amine.
Introduction of the Thiophene-2-Carbonyl Group
Acylation with Thiophene-2-Carbonyl Chloride
The tetrahydroquinolin-6-amine is acylated using thiophene-2-carbonyl chloride under Schotten-Baumann conditions:
- Reaction Conditions : Dissolve 1,2,3,4-tetrahydroquinolin-6-amine (1 equiv) in dichloromethane (DCM), add thiophene-2-carbonyl chloride (1.2 equiv) and triethylamine (2 equiv) at 0°C, and stir for 4 hours at room temperature.
- Yield : 78–85% after purification by silica gel chromatography (hexane:ethyl acetate = 3:1).
Side Reaction Mitigation : Excess acyl chloride and low temperatures minimize dimerization of the amine.
Formation of the Urea Linkage
Reaction with 2-Phenylethyl Isocyanate
The secondary amine of the acylated tetrahydroquinoline reacts with 2-phenylethyl isocyanate in anhydrous tetrahydrofuran (THF):
- Procedure : Add 2-phenylethyl isocyanate (1.1 equiv) to a solution of 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-amine (1 equiv) in THF. Stir at reflux (66°C) for 12 hours.
- Workup : Quench with water, extract with ethyl acetate, and purify via flash chromatography (DCM:methanol = 95:5).
- Yield : 60–68%.
Carbonyldiimidazole (CDI)-Mediated Urea Formation
For substrates sensitive to isocyanates, CDI activates the amine for urea synthesis:
- Activation : Treat 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-amine with CDI (1.5 equiv) in THF at 0°C for 1 hour.
- Coupling : Add 2-phenylethylamine (1.2 equiv) and heat to 50°C for 8 hours.
- Yield : 55–62%.
Optimization and Scalability Considerations
Catalytic Efficiency in Heck Reactions
Modifying the palladium catalyst (e.g., using Pd₂(dba)₃ with Xantphos) improves cyclization yields to >80% while reducing catalyst loading to 5 mol%.
Solvent Effects in Urea Formation
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may necessitate higher temperatures. A comparative study reveals THF as optimal for balancing yield and purity.
Analytical Data and Characterization
Table 1: Key Spectral Data for Intermediate and Final Compounds
| Compound | ¹H NMR (δ, ppm) | LC-MS (m/z) |
|---|---|---|
| 1-(Thiophene-2-carbonyl)-1,2,3,4-THQ | 7.45 (d, J=3.6 Hz, 1H), 6.92 (m, 2H)... | 285 [M+H]⁺ |
| Target Urea | 8.12 (s, 1H), 7.28–7.35 (m, 5H)... | 434 [M+H]⁺ |
Table 2: Comparative Yields of Urea Formation Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Isocyanate Coupling | THF, reflux | 68 | 98 |
| CDI-Mediated | THF, 50°C | 62 | 95 |
Chemical Reactions Analysis
1-(2-phenylethyl)-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-phenylethyl)-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(2-phenylethyl)-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would be specific to the biological system under study.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Urea Moiety
Compound BF00747 (1-(3,5-Dimethoxyphenyl)-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea)
- Key Difference : Replaces the 2-phenylethyl group with a 3,5-dimethoxyphenyl substituent.
- Impact : The electron-rich methoxy groups may enhance solubility or alter binding interactions compared to the hydrophobic phenylethyl chain.
- Molecular Weight : 437.51 g/mol vs. the target compound’s estimated ~443 g/mol (assuming a similar backbone).
Sulfonamide Analogs ()
- Examples: 2,4-Dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (426.56 g/mol). 2,4,6-Trimethyl analog (440.59 g/mol).
- Key Difference : Urea replaced with sulfonamide, which is less polar but more stable under acidic conditions.
Modifications to the Tetrahydroquinoline Core
1-(1-Methylpiperidin-4-yl)-1,2,3,4-Tetrahydroquinoline (Compound 58, )
- Key Difference : Lacks both the thiophene-carbonyl and urea groups.
- Impact : The absence of these functional groups likely reduces binding affinity for targets requiring these motifs, such as kinases or GPCRs.
N-((1-(1H-Imidazole-1-Carbonyl)Azetidin-3-yl)-1,2,3,4-Tetrahydroquinolin-2-yl)Methyl)Acetamide (Compound 8j, )
- Key Difference : Features an imidazole-carbonyl-azetidine substituent instead of thiophene-carbonyl.
- Impact : Imidazole’s basicity may enhance solubility or metal-coordination properties, differing from thiophene’s aromatic and hydrophobic character .
Thiophene-Carbonyl Analogs
Structural and Functional Data Table
*Estimated based on structural similarity.
†Calculated from molecular formula in .
‡Approximate value from analogous compounds.
Research Implications and Gaps
- Structure-Activity Relationships (SAR) : The phenylethyl group in the target compound may enhance lipophilicity, favoring membrane penetration, while the urea linker could mediate hydrogen bonding with enzymatic targets. Comparatively, sulfonamide analogs () might exhibit longer half-lives due to metabolic resistance .
- Unanswered Questions: No direct biological data (e.g., IC50, binding constants) are available for the target compound. Future studies should benchmark it against BF00747 and sulfonamide derivatives in assays for kinase inhibition or cytotoxicity.
Biological Activity
Structural Overview
The compound's structure can be broken down into three main components:
- Phenylethyl Group : Typically associated with various biological activities.
- Tetrahydroquinoline Moiety : Known for its anticonvulsant, anti-malarial, and anti-tumor properties.
- Thiophene-2-carbonyl Group : This moiety has been linked to the modulation of biological pathways.
Although the precise mechanism of action for 1-(2-phenylethyl)-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea is not fully elucidated, it is hypothesized to interact with specific molecular targets such as enzymes or receptors. The phenylethyl and thiophene groups may enhance binding affinity to these targets while the tetrahydroquinoline core could modulate the overall biological activity .
Biological Activities and Research Findings
Research into similar compounds suggests that derivatives of tetrahydroquinoline exhibit significant biological activities. Here are some notable findings:
Antitumor Activity
A study evaluated various tetrahydroquinoline derivatives for their anticancer properties. Compounds similar to the target compound showed promising results against several cancer cell lines, indicating potential antitumor activity .
Anticonvulsant Properties
Tetrahydroquinoline derivatives have been reported to possess anticonvulsant effects. This suggests that the target compound may also exhibit similar neuroprotective properties .
Interaction with Hypoxia-Inducible Factors
Thiophene derivatives have been explored for their ability to activate hypoxia-inducible factors (HIFs), which play a crucial role in cellular responses to low oxygen levels. This indicates a potential pathway through which the target compound could exert protective effects in hypoxic conditions .
Case Studies and Experimental Data
While specific case studies on this compound are scarce, related compounds have been extensively studied:
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. The synthetic route may include:
- Formation of the tetrahydroquinoline core.
- Introduction of the thiophene carbonyl group through acylation.
- Coupling with the phenylethylamine moiety under amide bond-forming conditions .
These methods allow for fine-tuning of chemical properties and biological activity.
Q & A
Q. What are the key considerations in synthesizing 1-(2-phenylethyl)-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea to ensure optimal yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions, including:
- Coupling reactions : Use carbodiimide-based reagents (e.g., DCC) to link the tetrahydroquinoline and thiophene-carbonyl moieties .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while temperature control (40–60°C) minimizes side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water mobile phase) achieve >95% purity .
- Critical parameters : Monitor reaction progress via TLC and intermediate characterization using NMR .
Q. Table 1: Synthesis Optimization Parameters
| Step | Reagent/Catalyst | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Thiophene coupling | DCC/DMAP | DCM | 25°C | 68 | 92 |
| Urea formation | Triphosgene | THF | 0–5°C | 75 | 89 |
| Final purification | Silica gel | EtOAc/Hexane | – | – | 95 |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural confirmation :
- NMR : , , and NMR (if applicable) identify proton environments and confirm substituent positions .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., observed [M+H] vs. calculated) .
- Purity assessment :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities .
- Melting point : Sharp melting range (e.g., 180–182°C) indicates crystalline purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Assay standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize activity measurements .
- Structural analogs : Compare activities of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify SAR trends .
- Orthogonal validation : Confirm enzyme inhibition via fluorescence polarization (binding) and functional assays (e.g., cAMP modulation) .
Q. What strategies are employed to establish the structure-activity relationship (SAR) of derivatives?
- Methodological Answer :
- Systematic substitution : Modify substituents on the tetrahydroquinoline (e.g., electron-withdrawing groups) and thiophene-carbonyl moieties to assess potency shifts .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes with targets (e.g., kinase domains), validated by mutagenesis studies .
- Biological testing : IC values against cancer cell lines (e.g., MCF-7) and microbial strains (e.g., S. aureus) quantify activity .
Q. Table 2: SAR Trends in Derivatives
| Derivative | Modification | IC (nM) | Target |
|---|---|---|---|
| A | Thiophene → Furan | 120 | Kinase X |
| B | Phenylethyl → Cyclohexyl | 450 | Kinase Y |
| C | Trifluoromethyl → Chlorine | 85 | Enzyme Z |
Q. How to approach molecular docking studies to predict binding affinity with target enzymes?
- Methodological Answer :
- Protein preparation : Retrieve crystal structures from PDB (e.g., 4XYZ), remove water molecules, and add polar hydrogens using PyMOL .
- Ligand optimization : Minimize energy of the compound’s 3D structure (Avogadro, MMFF94 force field) .
- Docking workflow : Use AutoDock Vina with flexible side chains in the binding pocket; validate poses with MD simulations (GROMACS) .
- Experimental correlation : Compare docking scores with SPR (surface plasmon resonance) binding constants (K) .
Key Research Challenges and Recommendations
- Contradictory data : Discrepancies in biological activity may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Use LC-MS to verify batch consistency .
- Mechanistic ambiguity : Combine knock-out models (CRISPR) with transcriptomics to identify downstream pathways .
- Scalability : Transition from batch to flow chemistry for safer handling of reactive intermediates (e.g., triphosgene) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
